4-Chloro-6-fluoro-8-iodo-2-methylquinazoline
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Overview
Description
4-Chloro-6-fluoro-8-iodo-2-methylquinazoline is a heterocyclic organic compound with the molecular formula C9H5ClFIN2 and a molecular weight of 322.51 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoro-8-iodo-2-methylquinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of a quinazoline derivative, followed by methylation . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-fluoro-8-iodo-2-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction can produce different quinazoline analogs .
Scientific Research Applications
4-Chloro-6-fluoro-8-iodo-2-methylquinazoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is employed in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoro-8-iodo-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-fluoro-2-methylquinazoline: Similar in structure but lacks the iodine atom, which may result in different biological activities.
6-Fluoro-8-iodo-2-methylquinazoline: Lacks the chlorine atom, which can affect its reactivity and applications.
Uniqueness
4-Chloro-6-fluoro-8-iodo-2-methylquinazoline is unique due to the presence of three different halogen atoms (chlorine, fluorine, and iodine), which can influence its chemical reactivity and biological properties . This combination of halogens makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H5ClFIN2 |
---|---|
Molecular Weight |
322.50 g/mol |
IUPAC Name |
4-chloro-6-fluoro-8-iodo-2-methylquinazoline |
InChI |
InChI=1S/C9H5ClFIN2/c1-4-13-8-6(9(10)14-4)2-5(11)3-7(8)12/h2-3H,1H3 |
InChI Key |
VTACCVZCYBHRQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2I)F)C(=N1)Cl |
Origin of Product |
United States |
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